(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Overview
Description
“®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide” is a chemical compound used in scientific research. It has a CAS Number of 1951445-13-8 and a molecular weight of 244.33 . The compound has diverse applications due to its unique properties, making it a valuable tool for studying various scientific phenomena.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8-,16?/m0/s1
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.
Scientific Research Applications
PET Tracer Development
Research by García et al. (2014) explored the synthesis of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers for serotonin 5-HT1A receptors. These compounds showed promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, highlighting their potential in brain imaging and diagnosis (García et al., 2014).
Synthesis of Optically Active Compounds
Fritz-Langhals and Schütz (1993) developed a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, showcasing the potential for creating enantiomerically pure compounds for various scientific applications (Fritz-Langhals & Schütz, 1993).
Enantiomerically Pure Amines Synthesis
Fernández‐Salas et al. (2014) detailed the synthesis of enantiomerically pure (α‐Phenylalkyl)amines using diastereoselective radical alkylation reaction of Sulfinimines. This method can be used for the preparation of various primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, useful in chemical synthesis (Fernández‐Salas et al., 2014).
Chiral Separation and Analysis
Zeng et al. (2018) studied the chromatographic enantioseparation of chiral sulfinamide derivatives, including compounds similar to (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide. This research is significant for the chiral analysis and separation of complex pharmaceuticals (Zeng et al., 2018).
Correction in Nomenclature and Synthesis
Liu et al. (2016) provided corrections in the nomenclature of compound structures similar to (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide, underscoring the importance of accurate chemical naming in scientific communication (Liu et al., 2016).
Amidomethylation in Synthesis
Papaioannou et al. (2020) investigated the amidomethylation of 4-chloro-3-fluoropyridine, leading to the creation of 2-amidomethylated pyridines. This process has relevance for the synthesis of compounds similar to (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide (Papaioannou et al., 2020).
Matrix Metalloproteinase Inhibitor Synthesis
Wagner et al. (2009) described the synthesis of a derivative of CGS 27023A, used as a potent matrix metalloproteinase inhibitor. This is relevant to the scientific study of similar fluoropyridin-yl compounds (Wagner et al., 2009).
Microwave-Assisted Synthesis
Collados et al. (2012) developed a microwave-assisted, environmentally friendly synthesis method for N-(tert-butylsulfinyl)imines, demonstrating an efficient approach relevant to the synthesis of compounds like (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide (Collados et al., 2012).
Brain Tumor Imaging
Yu et al. (2010) synthesized and evaluated non-natural amino acids as potential PET radioligands for imaging brain tumors. This research is relevant for the development of fluorinated imaging agents (Yu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(R)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJTWRNDKQESC-VPTHRUTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)N[S@](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92135126 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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